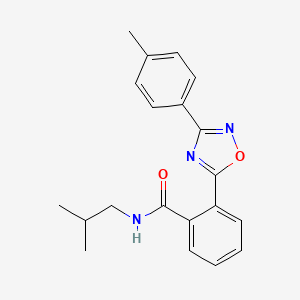
N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as IBTD, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. It is a derivative of benzamide and contains an oxadiazole ring, which gives it unique properties.
作用機序
The mechanism of action of N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and have anti-microbial properties. It has also been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and has a low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for research on N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to understand its mechanism of action and to optimize its properties for therapeutic use. Another area of interest is its potential as a pesticide for agricultural use. Studies are needed to determine its efficacy and safety in this context. Finally, N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide can be used as a building block for the synthesis of new materials with unique properties. Further research in this area can lead to the development of new materials with applications in various fields.
合成法
The synthesis of N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of p-tolyl hydrazine with ethyl 2-bromoacetate to form ethyl 2-(p-tolylhydrazono)acetate. This intermediate is then reacted with 2-chlorobenzoyl chloride to form N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
科学的研究の応用
N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In agriculture, N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential use as a pesticide due to its anti-microbial properties. In material science, N-isobutyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been used as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)12-21-19(24)16-6-4-5-7-17(16)20-22-18(23-25-20)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTPCGJCLMZFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

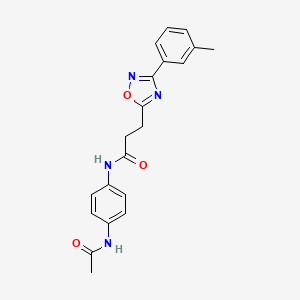
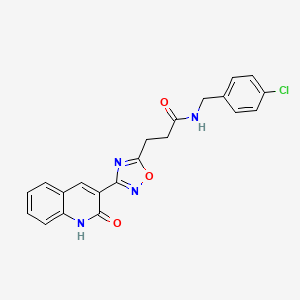





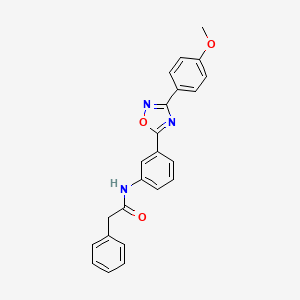
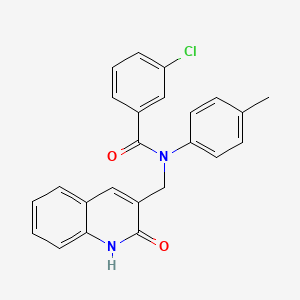
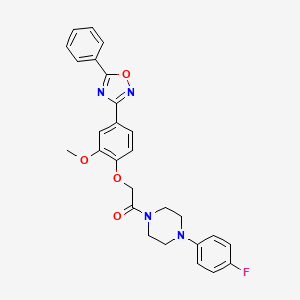
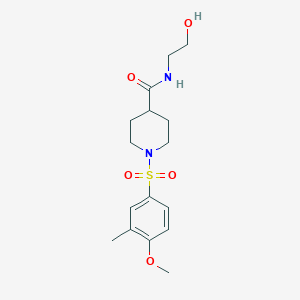
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)

